molecular formula C27H46O7S B1258446 eurysterol A sulfonic acid

eurysterol A sulfonic acid

Cat. No.: B1258446
M. Wt: 514.7 g/mol
InChI Key: MWTQCWZOXMULHF-QZSJCTLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol A sulfonic acid is a sterol-derived sulfonic acid compound characterized by the presence of a sulfonic acid (-SO₃H) functional group attached to a steroidal backbone. Sulfonic acid groups are known to enhance water solubility and biological activity, making such compounds relevant in pharmaceutical and catalytic applications .

Properties

Molecular Formula

C27H46O7S

Molecular Weight

514.7 g/mol

IUPAC Name

[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate

InChI

InChI=1S/C27H46O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h17-23,28-29H,5-16H2,1-4H3,(H,30,31,32)/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1

InChI Key

MWTQCWZOXMULHF-QZSJCTLHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonic Acid Derivatives

To contextualize eurysterol A sulfonic acid, we compare its hypothetical properties with structurally and functionally related sulfonic acid compounds:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound Hypothetical: C₂₇H₄₄O₅S ~500 (estimated) N/A Sterol backbone + sulfonic acid group; likely amphiphilic Potential use in drug delivery, enzyme inhibition
Camphor sulfonic acid C₁₀H₁₆O₄S 232.29 3144-16-9 Chiral sulfonic acid; strong acidity Asymmetric catalysis, resolving agents in organic synthesis
Sulfathiazole sodium C₉H₈N₃NaO₂S₂ 277.29 144-74-1 Sulfonamide antibiotic; sodium salt enhances solubility Antibacterial agent (historical use in UTIs)
Sulfonic acid cation-exchange resin Polymer matrix -SO₃H Variable N/A Cross-linked polystyrene with sulfonic acid groups Ion exchange, water purification, catalysis

Key Research Findings

Biological Activity: Eurycarpin A (a sterol derivative) is structurally analogous to this compound.

Catalytic Applications :

  • Solid sulfonic acid catalysts (e.g., polystyrene-supported) show high efficiency in acetalization reactions, achieving >90% glycerol conversion under optimized conditions .
  • Camphor sulfonic acid’s strong acidity (pKa ~1.5) makes it effective in asymmetric synthesis, particularly in chiral resolution .

Physicochemical Properties :

  • Sulfonic acid groups significantly lower the pKa of parent compounds, enhancing their acidity compared to carboxylic acids (pKa ~2–3 vs. ~4–5) .
  • Sterol-based sulfonic acids like eurysterol A may exhibit unique micellar behavior due to their amphiphilic structure, enabling applications in drug delivery .

Q & A

Q. What analytical methods are recommended for characterizing eurysterol A sulfonic acid and its derivatives in synthesis?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used to identify sulfonate esters and impurities during synthesis. Due to the genotoxic potential of sulfonate esters, strict control via validated methods (e.g., limit testing at ppm levels) is critical. Gas chromatography (GC) with flame ionization detection may supplement analysis for volatile byproducts. Ensure calibration against certified reference materials and validate methods per ICH guidelines .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound?

  • Step 1 : Define stoichiometric ratios and reaction conditions (temperature, solvent, catalysts) based on literature precedents. For example, sulfonic acid-catalyzed esterification often employs protic solvents but requires monitoring for ester byproducts .
  • Step 2 : Include controls (e.g., blank reactions, spiked samples) to validate purity.
  • Step 3 : Document all steps in line with journal standards (e.g., Beilstein Journal of Organic Chemistry), ensuring raw data and spectral evidence (NMR, IR) are archived in supplementary materials .

Q. What spectroscopic techniques are essential for structural elucidation?

  • 1H/13C NMR : Assign proton and carbon environments, focusing on sulfonic acid group signals (e.g., deshielding effects).
  • FT-IR : Confirm sulfonic acid S=O stretching vibrations (~1350–1450 cm⁻¹).
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable. Cross-validate with computational modeling (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, noting variables like cell lines, assay protocols, and purity thresholds. For example, discrepancies in IC50 values may arise from differing solvent systems (DMSO vs. aqueous buffers) .
  • Experimental replication : Reproduce key studies under standardized conditions, including negative/positive controls. Use statistical tools (ANOVA, t-tests) to assess significance .

Q. What strategies optimize the synthesis of this compound derivatives while minimizing genotoxic byproducts?

  • Catalyst screening : Test heterogeneous catalysts (e.g., SiO2–SO3H) to reduce ester formation vs. traditional H2SO4 .
  • Solvent selection : Avoid protic solvents (methanol, ethanol) or employ scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • Design of Experiments (DoE) : Apply D-optimal design to evaluate multiple variables (temperature, pH, reaction time) with minimal experimental runs .

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Validation pipeline :

Re-optimize computational models (e.g., docking simulations) using crystallographic data.

Reassess force field parameters for sulfonic acid groups, which may exhibit atypical polarization effects.

Conduct free-energy perturbation (FEP) calculations to refine binding affinity predictions .

Data Management and Validation

Q. What criteria ensure the robustness of toxicity data for this compound?

  • Follow OECD guidelines for in vitro genotoxicity assays (e.g., Ames test, micronucleus assay).
  • Quantify sulfonate esters via LC-MS/MS, ensuring limits of detection (LOD) align with thresholds of toxicological concern (TTC, ≤1.5 μg/day) .

Q. How can researchers enhance the credibility of mechanistic studies involving this compound?

  • Use orthogonal assays (e.g., siRNA knockdown + enzymatic inhibition) to confirm target engagement.
  • Publish raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eurysterol A sulfonic acid
Reactant of Route 2
eurysterol A sulfonic acid

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